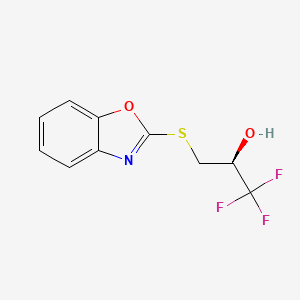

(2S)-3-(1,3-苯并恶唑-2-基硫代)-1,1,1-三氟丙烷-2-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

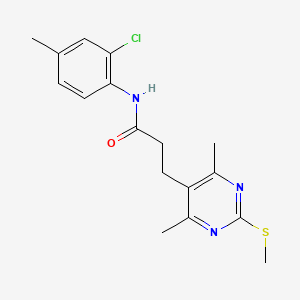

(2S)-3-(1,3-benzoxazol-2-ylsulfanyl)-1,1,1-trifluoropropan-2-ol is a chemical compound characterized by the presence of a benzoxazole ring, a trifluoromethyl group, and a secondary alcohol

科学研究应用

- 该化合物的苯并恶唑部分赋予其荧光特性,使其适用于作为荧光探针或传感器。研究人员已将其用于检测特定的生物分子、离子或细胞过程。 其荧光可用于成像研究,例如跟踪细胞定位或监测酶活性 .

- (2S)-3-(1,3-苯并恶唑-2-基硫代)-1,1,1-三氟丙烷-2-醇 (通常称为BBOT) 作为合成闪烁材料的多功能构建模块。这些材料在辐射探测中至关重要,例如伽马射线谱学和正电子发射断层扫描 (PET)。 BBOT 增强了与电离辐射相互作用时发光的效率,有助于进行准确的测量 .

- OLED 广泛应用于显示器和照明应用中。BBOT 衍生物因其良好的光物理性质而被认为是潜在的发光材料。 通过将 BBOT 基化合物掺入 OLED 器件中,研究人员旨在提高效率、颜色纯度和稳定性 .

- BBOT 中的三氟丙醇基团可以参与光化学反应。研究人员探索了它作为有机转化中的光催化剂或共催化剂的用途。 这些反应包括在光照射下进行的 C-C 键形成、氧化和还原过程 .

- BBOT 中的手性中心为对映选择性合成提供了机会。它可以用作过渡金属催化反应中的配体,从而能够以高选择性创造手性分子。 应用范围从医药中间体到天然产物合成 .

- 研究人员已探索 BBOT 衍生物在超分子化学中的应用。苯并恶唑支架可以充当主体分子,与客体分子形成包合物。 这些相互作用对药物递送、分子识别和自组装具有重要意义 .

荧光探针和传感器

闪烁材料

有机发光二极管 (OLED)

光催化和光化学反应

不对称合成中的手性配体

超分子化学和主客体相互作用

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-(1,3-benzoxazol-2-ylsulfanyl)-1,1,1-trifluoropropan-2-ol typically involves the following steps:

Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent.

Attachment of the Trifluoropropanol Moiety: The final step involves the reaction of the benzoxazole derivative with a trifluoromethyl ketone under basic conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Types of Reactions:

Oxidation: The secondary alcohol group in (2S)-3-(1,3-benzoxazol-2-ylsulfanyl)-1,1,1-trifluoropropan-2-ol can undergo oxidation to form the corresponding ketone.

Reduction: The benzoxazole ring can be reduced under specific conditions to yield a dihydrobenzoxazole derivative.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as alkyl halides or amines can be employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of the corresponding ketone.

Reduction: Formation of dihydrobenzoxazole derivatives.

Substitution: Formation of various substituted benzoxazole derivatives.

Chemistry:

Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

Materials Science: It can be incorporated into polymers to impart unique properties such as increased thermal stability and chemical resistance.

Biology and Medicine:

Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Biological Probes: It can be used as a fluorescent probe for studying biological systems due to its potential fluorescence properties.

Industry:

Coatings and Adhesives: The compound can be used in the formulation of advanced coatings and adhesives with improved performance characteristics.

作用机制

The mechanism of action of (2S)-3-(1,3-benzoxazol-2-ylsulfanyl)-1,1,1-trifluoropropan-2-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

相似化合物的比较

(2S)-3-(1,3-benzoxazol-2-ylsulfanyl)-1,1,1-trifluoropropan-2-amine: Similar structure but with an amine group instead of an alcohol.

(2S)-3-(1,3-benzoxazol-2-ylsulfanyl)-1,1,1-trifluoropropan-2-thiol: Similar structure but with a thiol group instead of an alcohol.

Uniqueness:

- The presence of the trifluoromethyl group imparts unique physicochemical properties such as increased lipophilicity and metabolic stability.

- The secondary alcohol group provides a site for further functionalization, allowing for the synthesis of a wide range of derivatives.

This compound’s unique combination of structural features and reactivity makes it a valuable tool in various scientific and industrial applications.

属性

IUPAC Name |

(2S)-3-(1,3-benzoxazol-2-ylsulfanyl)-1,1,1-trifluoropropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO2S/c11-10(12,13)8(15)5-17-9-14-6-3-1-2-4-7(6)16-9/h1-4,8,15H,5H2/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPPSBUZMLPQOBT-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)SCC(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(O2)SC[C@H](C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2567336.png)

![7-Fluoro-2-methyl-3-{[1-(quinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2567337.png)

![1-(4-isopropylbenzyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B2567341.png)

![2-[4-(6-Chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]acetonitrile](/img/structure/B2567347.png)

![1-(azepan-1-yl)-2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2567351.png)

![[1-(4-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2567353.png)

![2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2567357.png)